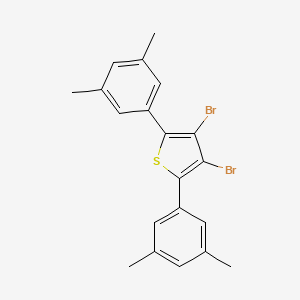
3-Heptyl-3,6-dihydro-1,2-dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptyl-3,6-dihydro-1,2-dioxine is an organic compound with the molecular formula C₁₁H₂₀O₂ It belongs to the class of 1,2-dioxines, which are characterized by a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-3,6-dihydro-1,2-dioxine typically involves the reaction of undeca-1,3-diene with appropriate oxidizing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the dioxine ring. The detailed synthetic route can be found in the literature, such as the work by Greatrex and Taylor .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Heptyl-3,6-dihydro-1,2-dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The heptyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
3-Heptyl-3,6-dihydro-1,2-dioxine has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Heptyl-3,6-dihydro-1,2-dioxine involves its interaction with molecular targets through its oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine
- 3-(Cyclohexylmethyl)-3,6-dihydro-1,2-dioxine
- 3-Phenyl-3,6-dihydro-1,2-dioxine
- 3,6-Diphenyl-3,6-dihydro-1,2-dioxine
Uniqueness
3-Heptyl-3,6-dihydro-1,2-dioxine is unique due to its specific heptyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
844886-75-5 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
3-heptyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11-9-7-10-12-13-11/h7,9,11H,2-6,8,10H2,1H3 |
Clé InChI |
PHCMLVHAXWXEKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1C=CCOO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)

![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)

![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)

![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)


![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)
